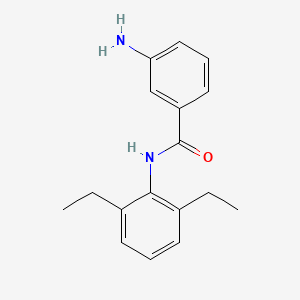

3-amino-N-(2,6-diethylphenyl)benzamide

Description

Overview of Benzamide (B126) Scaffolds in Modern Medicinal Chemistry and Chemical Biology

Benzamide scaffolds are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These structures are recognized for their ability to interact with a diverse range of biological targets, leading to their development as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of the benzamide framework allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has cemented the benzamide scaffold as a privileged structure in drug discovery, continually inspiring the synthesis of new derivatives with novel biological activities.

Significance of N-Arylated Benzamide Derivatives in Contemporary Research

The introduction of an aryl group at the nitrogen atom of the benzamide core, creating an N-arylated benzamide, is a common strategy in the design of new therapeutic agents. This modification can significantly influence the compound's three-dimensional shape, electronic properties, and lipophilicity, all of which are critical for its interaction with biological macromolecules. N-arylated benzamide derivatives have demonstrated a broad spectrum of pharmacological activities, including their use as inhibitors of various enzymes and as modulators of receptor function. Research into these derivatives is a vibrant area of medicinal chemistry, with ongoing efforts to explore the impact of different aryl substitutions on biological activity.

Contextualization of 3-Amino-N-(2,6-Diethylphenyl)benzamide within Emerging Pharmacophore Libraries

Pharmacophore libraries are collections of chemical features that are essential for a molecule's interaction with a specific biological target. The structure of this compound contains several key pharmacophoric elements. The benzamide core itself can act as a hydrogen bond donor and acceptor. The 3-amino group introduces a basic center and another potential hydrogen bonding site, which can be crucial for target recognition. Furthermore, the N-(2,6-diethylphenyl) group provides a bulky, lipophilic region that can engage in hydrophobic interactions within a binding pocket. The disubstitution at the 2 and 6 positions of the phenyl ring restricts the rotation around the N-C bond, which can lock the molecule into a specific conformation, a desirable trait in rational drug design. The combination of these features makes this compound an interesting candidate for inclusion in screening libraries aimed at discovering new bioactive compounds.

Identified Research Gaps and Prospective Investigations for this compound

A thorough review of the current scientific literature reveals a significant research gap concerning the specific biological activities and potential therapeutic applications of this compound. While the broader class of N-substituted aminobenzamides has been explored for various medicinal purposes, this particular diethyl-substituted derivative remains largely uncharacterized.

Prospective investigations should focus on several key areas. A primary step would be the development and optimization of a synthetic route for this compound. A patent for a closely related compound, 3-amino-N-(2,6-dimethylphenyl)benzamide, describes a synthesis starting from 3-nitro-benzoyl chloride and 2,6-dimethyl aniline (B41778), followed by reduction of the nitro group. A similar approach could likely be adapted for the synthesis of the diethyl analogue.

Following a successful synthesis, a comprehensive screening for biological activity would be warranted. Given that the dimethyl analogue has been investigated for its anticonvulsant properties, this would be a logical starting point for the biological evaluation of this compound. google.com Furthermore, based on the known activities of other benzamide derivatives, screening for anticancer, anti-inflammatory, and antimicrobial effects could also yield valuable insights.

Detailed structure-activity relationship (SAR) studies would be the next logical step. This would involve the synthesis of a series of analogues with modifications to the amino group, the diethylphenyl ring, and the benzamide core to understand how these structural changes impact biological activity.

Finally, computational studies, such as molecular docking and pharmacophore modeling, could be employed to predict potential biological targets and to guide the design of more potent and selective derivatives. The lack of specific research on this compound presents a clear opportunity for novel discoveries in the field of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(2,6-diethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-3-12-7-5-8-13(4-2)16(12)19-17(20)14-9-6-10-15(18)11-14/h5-11H,3-4,18H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVELTHPUYZPJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Amino N 2,6 Diethylphenyl Benzamide

Chemical Synthesis of the 3-Amino-N-(2,6-Diethylphenyl)benzamide Core Structure

The most conventional and widely applicable strategy for synthesizing N-arylated benzamides, including this compound, involves the coupling of a carboxylic acid derivative with an aniline (B41778). A common approach employs a two-step sequence starting from 3-nitrobenzoyl chloride and 2,6-diethylaniline (B152787). google.com The initial reaction forms the N-(2,6-diethylphenyl)-3-nitrobenzamide intermediate. This is followed by the reduction of the nitro group to an amino group, yielding the final product. google.com This method is advantageous as it protects the reactive amino group on the benzoic acid moiety during the amide bond formation step.

Step 1 (Amide Formation): 3-Nitrobenzoic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with 2,6-diethylaniline in the presence of a base (e.g., pyridine, triethylamine) to form N-(2,6-diethylphenyl)-3-nitrobenzamide.

Step 2 (Nitro Group Reduction): The intermediate nitro compound is subsequently reduced to the desired this compound. This can be achieved through various methods, most commonly catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. google.com

The formation of the amide bond is a cornerstone of this synthesis. While the acyl chloride method is robust, direct amidation of the carboxylic acid is often preferred to avoid the harsh conditions of acyl chloride formation. This direct coupling requires activating agents to facilitate the reaction between the carboxylic acid (3-nitrobenzoic acid) and the amine (2,6-diethylaniline). youtube.com These methods typically involve the in-situ generation of a highly reactive acyl intermediate. nih.gov

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. rsc.org Phosphate-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also serve as effective coupling agents. rsc.org

| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chloride + Base | Inert solvent (THF, DCM), 0°C to RT | High reactivity, generally high yield | Requires extra step for acyl chloride synthesis; harsh reagents (e.g., SOCl₂) |

| EDC/HOBt | DMF or DCM, 0°C to RT | Mild conditions, water-soluble byproducts | Cost of reagents, potential for racemization in chiral substrates |

| DCC/DMAP | DCM or THF, 0°C to RT | Effective and widely used | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification |

| PyBOP | DMF, DIPEA, RT | High efficiency, low rate of side reactions | Higher cost, byproduct removal can be necessary |

The 3-aminobenzoic acid component is a crucial precursor. While it can be sourced commercially, its synthesis is straightforward and typically starts from 3-nitrobenzoic acid. lobachemie.com The standard method for this transformation is the reduction of the nitro group.

Catalytic Hydrogenation: This is one of the most common and efficient methods. It involves reacting 3-nitrobenzoic acid with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in a solvent like ethanol (B145695) or ethyl acetate (B1210297). google.com

Metal-Acid Reduction: Another classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). This method is effective but can require strenuous workup procedures to remove metal salts.

Green Synthesis Approaches: More sustainable methods have been developed, such as a one-pot process that transforms 3-nitrobenzaldehyde (B41214) into 3-aminobenzoic acid using carbonaceous bio-based materials in subcritical water. mdpi.com This approach combines the reduction of the nitro group and the oxidation of the aldehyde group in a single step without the need for added metals or hydrogen gas. mdpi.com

2,6-Diethylaniline is the second key building block. It is typically synthesized via the alkylation of aniline.

Alkylation with Ethylene (B1197577): A high-yield industrial method involves heating aniline with ethylene at high temperatures (200-300°C) and pressures in the presence of a catalyst like aluminum anilide. chemicalbook.com

Vapor Phase Alkylation: An alternative method is the catalytic vapor phase alkylation of aniline with ethanol. This process is often carried out using a catalyst of iron oxide impregnated on attapulgite (B1143926) clay, achieving high conversion and selectivity for the desired 2,6-diethylaniline. researchgate.net

Alkylation with Ethyl Halides: Aniline can also be alkylated using ethyl chloride or ethyl bromide with a Lewis acid catalyst such as aluminum chloride. ontosight.ai

Dehydrogenation: Another synthetic route involves the dehydrogenation of 2,6-diethylcyclohexylamine using a palladium catalyst on a cobalt/aluminum spinel support, which produces 2,6-diethylaniline in high yield. prepchem.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters for optimization include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For the amide bond formation step, the choice of solvent can significantly influence reaction rates and outcomes. researchgate.net For instance, when using coupling reagents, polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often preferred. The reaction temperature is typically kept low (0°C) initially and then allowed to warm to room temperature to control the reaction rate and prevent side reactions.

In the nitro reduction step via catalytic hydrogenation, the choice of catalyst, solvent, and hydrogen pressure are important variables. Palladium on carbon (5% or 10% Pd) is a highly effective catalyst. Solvents like ethanol, methanol, or ethyl acetate are commonly used. The reaction is typically run at room temperature under a positive pressure of hydrogen until the uptake of hydrogen ceases.

| Entry | Coupling System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | SOCl₂, Pyridine | DCM | 0 to 25 | 85 |

| 2 | EDC/HOBt | DMF | 0 to 25 | 92 |

| 3 | EDC/HOBt | THF | 0 to 25 | 78 |

| 4 | PyBOP, DIPEA | DMF | 25 | 95 |

| 5 | DCC/DMAP | DCM | 0 to 25 | 88 (with purification challenges) |

Advanced Synthetic Approaches and Catalytic Methods

Modern organic synthesis seeks to develop more efficient, atom-economical, and environmentally benign methods. For the synthesis of this compound, advanced approaches focus on minimizing the number of synthetic steps, particularly by using catalytic methods for C-N bond formation.

Transition metal-catalyzed reactions represent a powerful tool for forming amide bonds directly, often under milder conditions than classical methods. utexas.edu These reactions can proceed through various mechanisms, including the direct C-H amidation of an aromatic ring or cross-coupling reactions. acs.orgacs.org

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination is a well-established palladium-catalyzed cross-coupling reaction for forming C-N bonds. While typically used for coupling aryl halides with amines, variations of this methodology can be applied to amidation reactions, potentially coupling an aryl halide with an amide or using a three-component coupling strategy. utexas.edu

Copper-Catalyzed Amidation: Copper-based catalysts are also effective for C-N bond formation and are often a more economical alternative to palladium. Copper-catalyzed Ullmann-type couplings can be adapted for the amidation of aryl halides.

Rhodium and Iridium-Catalyzed C-H Amidation: A more direct and advanced approach involves the transition metal-catalyzed C-H activation and amidation of a benzoic acid derivative. For example, iridium-catalyzed ortho-C-H amination of benzoic acids has been developed, offering a direct route to functionalized anthranilic acid derivatives. nih.gov While this directs to the ortho position, similar principles could be explored for meta-functionalization under different catalytic systems. These methods are at the forefront of synthetic chemistry and could potentially streamline the synthesis by avoiding the need for pre-functionalized starting materials. acs.org

| Metal Catalyst | Reaction Type | Typical Substrates | Advantages |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂) | Buchwald-Hartwig Amination | Aryl Halides, Amines | High functional group tolerance, broad scope |

| Copper (e.g., CuI) | Ullmann Condensation | Aryl Halides, Amides/Amines | Lower cost than palladium, effective for N-arylation |

| Rhodium (e.g., [RhCp*Cl₂]₂) | Directed C-H Amidation | Arenes with directing groups, Amide sources | High atom economy, direct functionalization of C-H bonds |

| Iridium | Directed C-H Amidation | Benzoic acids, Sulfonamides | High selectivity, late-stage functionalization potential nih.gov |

Green Chemistry Principles in Benzamide (B126) Synthesis

The synthesis of benzamides, a crucial class of compounds, has been a focal point for the application of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.com Traditional methods for creating the amide bond often rely on stoichiometric activating agents or harsh reaction conditions, leading to significant waste. sciepub.com In contrast, green methodologies prioritize atom economy, the use of safer solvents and reagents, and energy efficiency.

Several innovative and eco-friendly pathways for benzamide synthesis have been developed:

Solvent- and Activation-Free Conditions: One approach involves the direct N-benzoylation of anilines using vinyl benzoate (B1203000) without the need for a solvent or an activating agent. tandfonline.comtandfonline.com This method proceeds at room temperature, and the desired benzamide products can be easily isolated through crystallization, minimizing waste and simplifying the purification process. tandfonline.comtandfonline.com

Catalytic Direct Condensation: The direct condensation of benzoic acids and amines represents a highly atom-economical route. This has been achieved using a reusable, green solid acid catalyst composed of a Lewis acidic ionic liquid immobilized on diatomite earth. researchgate.net The reaction is further enhanced by ultrasonic irradiation, which allows for rapid reaction times under mild, room-temperature conditions in anhydrous toluene. researchgate.net The catalyst's reusability is a key advantage, aligning with green chemistry goals. researchgate.net

Homogeneous Catalysis: Boric acid has been employed as a simple and effective homogeneous catalyst for the amidation of benzoic acid. sciepub.com This method avoids the generation of undesired by-products often associated with traditional coupling reagents. sciepub.com

Ion-Association in Water: A green synthesis method has been reported involving an ion-associate reaction in deionized water at room temperature, demonstrating the potential for aqueous media in forming complex organic structures. mdpi.com

These greener approaches offer significant advantages over classical methods by reducing environmental impact, improving safety, and often leading to simpler, more efficient synthetic processes.

| Methodology | Key Features | Catalyst/Reagent | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Solvent-Free N-Benzoylation | Direct reaction of amine with acyl donor | Vinyl Benzoate | Room temperature, no solvent, no activation | High atom economy, simple product isolation, avoids hazardous solvents. | tandfonline.comtandfonline.com |

| Ultrasonic-Assisted Condensation | Direct condensation of carboxylic acid and amine | Diatomite earth@IL/ZrCl4 (reusable solid acid) | Room temperature, ultrasonic irradiation | Rapid, high-yielding, recoverable catalyst, energy efficient. | researchgate.net |

| Homogeneous Catalysis | Direct amidation of carboxylic acid | Boric Acid | Varies with catalyst loading | Avoids wasteful coupling agents, simple catalyst. | sciepub.com |

| Ion-Association Reaction | Formation of an ion-associate complex | None (stoichiometric) | Room temperature, deionized water | Uses water as a green solvent, mild conditions. | mdpi.com |

Derivatization and Functionalization of this compound

The structure of this compound features several sites amenable to chemical modification, allowing for the systematic exploration of its chemical space. The primary aromatic amine at the 3-position is a key nucleophilic center, while the benzoyl and diethylphenyl rings can be altered through the synthesis of analogues with different substitution patterns.

Modifications at the 3-Amino Position (e.g., acylation, alkylation, heterocyclic annulation)

The 3-amino group is a versatile handle for a wide range of chemical transformations.

Acylation: This is a common derivatization for primary amines. Acetylation can be readily achieved using reagents like acetic anhydride, which reacts to form the corresponding N-acetyl derivative. nih.gov This modification converts the basic amino group into a neutral amide, altering the compound's electronic and solubility properties. A variety of other acylating agents, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride (DNS), are also widely used to introduce different functionalities. researchgate.net

Alkylation: The nitrogen of the amino group can be alkylated to form secondary or tertiary amines. While direct alkylation can sometimes be challenging to control, reductive amination provides a powerful alternative for introducing specific alkyl groups. More advanced methods, such as using an NHC-Ir(III) catalyst, have been developed for the selective N-functionalization of amino groups. nih.gov

Heterocyclic Annulation: The amino group can serve as a key component in the construction of a new heterocyclic ring fused to the benzoyl moiety. A prominent example is diazotization, where the primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. This reactive intermediate can then undergo intramolecular cyclization. For instance, in analogous 2-amino-N-phenylbenzamides, this reaction leads to the formation of 3-phenyl-1,2,3-benzotriazin-4(3H)-ones. researchgate.net

| Reaction Type | Typical Reagent(s) | Resulting Functional Group/Structure | Reference |

|---|---|---|---|

| Acylation (Acetylation) | Acetic Anhydride | Acetamide (-NH-CO-CH₃) | nih.gov |

| Acylation (Fluorenylmethyloxycarbonyl) | FMOC-Cl | FMOC-protected amine | researchgate.net |

| Acylation (Dansylation) | Dansyl Chloride | Dansyl sulfonamide | researchgate.net |

| Heterocyclic Annulation | NaNO₂, HCl (Diazotization) | Fused Triazinone Ring | researchgate.net |

Substituent Variations on the Benzoyl and Diethylphenyl Rings

The properties of this compound can be systematically tuned by introducing various substituents onto its two aromatic rings. These modifications are typically incorporated during the synthesis by using appropriately substituted starting materials rather than by direct substitution on the final molecule.

The fundamental synthesis of N-arylbenzamides involves the coupling of a benzoic acid derivative with an aniline derivative. For this compound, the key precursors would be a 3-aminobenzoic acid derivative and 2,6-diethylaniline. A common synthetic route involves first coupling a 3-nitrobenzoyl derivative (like 3-nitrobenzoyl chloride) with the desired aniline, followed by the reduction of the nitro group to an amine. google.com

Benzoyl Ring Modifications: By starting with different 3-nitrobenzoic acids, a wide array of substituents can be introduced at positions 2, 4, 5, or 6 of the benzoyl ring. For example, using 5-chloro-2-aminobenzoic acid derivatives in the synthesis of related compounds has been shown to be a viable strategy. researchgate.net

Diethylphenyl Ring Modifications: The substitution pattern on the N-aryl ring is dictated by the choice of the aniline starting material. The synthesis of analogues such as 3-amino-N-(2,6-dimethylphenyl)benzamide demonstrates this principle, where 2,6-dimethylaniline (B139824) is used instead of 2,6-diethylaniline. google.comnih.gov Studies on related structures have explored a vast range of substituted anilines, introducing groups like chloro, bromo, fluoro, methyl, isopropyl, sec-butyl, and methoxy (B1213986) at various positions on the N-phenyl ring. researchgate.net

This modular approach allows for the creation of a large library of analogues, enabling detailed structure-activity relationship (SAR) studies.

| Ring | Position(s) for Variation | Example Substituents from Analogous Compounds | Method of Introduction | Reference |

|---|---|---|---|---|

| Benzoyl Ring | 4, 5, 6 | -Cl | Use of substituted 3-nitrobenzoic acid/2-aminobenzoic acid derivatives in initial synthesis. | researchgate.net |

| N-Aryl (Phenyl) Ring | 3, 4, 5 | -Cl, -Br, -F, -CH₃, -iso-C₃H₇, -C₄H₉, -OCH₃ | Use of appropriately substituted anilines in initial synthesis. | researchgate.net |

| N-Aryl (Phenyl) Ring | 2, 6 | -CH₃ (instead of -C₂H₅) | Use of 2,6-dimethylaniline instead of 2,6-diethylaniline. | google.com |

Elucidation of Pharmacological Mechanisms and Biological Activities of 3 Amino N 2,6 Diethylphenyl Benzamide

Investigation of Molecular Targets and Pathway Perturbations

A thorough investigation into the molecular interactions of 3-amino-N-(2,6-diethylphenyl)benzamide is essential to understand its potential pharmacological effects. This includes studying its influence on various enzymes and its binding affinity to receptors.

Enzyme Inhibition Kinetics and Mechanistic Studies

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. The following sections explore the inhibitory activity of this compound against several key enzymes.

Tyrosinase is a crucial enzyme in the biosynthesis of melanin. Its inhibitors are of significant interest in the fields of dermatology and cosmetology for the management of hyperpigmentation. A comprehensive search of scientific databases and literature reveals a lack of specific studies investigating the inhibitory effects of this compound on tyrosinase. Consequently, no data on its inhibition kinetics, such as IC50 values or the mechanism of inhibition (e.g., competitive, non-competitive), are available.

Table 1: Tyrosinase Inhibition Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| IC50 | Data not available | N/A |

| Inhibition Type | Data not available | N/A |

| Kinetic Constants (Ki, etc.) | Data not available | N/A |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. There is currently no published research detailing the inhibitory activity of this compound against urease. Therefore, information regarding its efficacy and the pathways through which it might inhibit this enzyme is not known.

Table 2: Urease Inhibition Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| IC50 | Data not available | N/A |

| Inhibition Mechanism | Data not available | N/A |

Histone deacetylases are a class of enzymes that play a critical role in gene expression and are important targets in cancer therapy. While various benzamide (B126) derivatives have been investigated as HDAC inhibitors, specific studies on the modulatory effects of this compound on HDAC activity have not been reported. As such, there is no available data on its potency or selectivity for different HDAC isoforms.

Table 3: HDAC Inhibition Data for this compound

| HDAC Isoform | IC50 | Reference |

|---|---|---|

| Class I (e.g., HDAC1, 2, 3) | Data not available | N/A |

| Class II (e.g., HDAC4, 6) | Data not available | N/A |

| Class IV (HDAC11) | Data not available | N/A |

Beyond the enzymes specified, a compound may interact with a range of other biologically relevant enzymes. However, the scientific literature does not currently contain any reports on the interaction of this compound with other enzyme systems. Further research would be necessary to explore such potential interactions.

Receptor Binding and Ligand-Protein Interactions

The interaction of a compound with specific receptors is a fundamental aspect of its pharmacological mechanism. This can determine its agonist or antagonist activity and subsequent physiological effects. A review of the available literature indicates that there are no published studies on the receptor binding profile of this compound. Therefore, its affinity for any specific receptors and the nature of these ligand-protein interactions remain uncharacterized.

Table 4: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Ki/Kd) | Functional Activity | Reference |

|---|---|---|---|

| Data not available | Data not available | Data not available | N/A |

Cellular Activity and Mechanistic Responses in In Vitro Models

N-substituted benzamides have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. Studies using declopramide (B1670142) (3-chloroprocainamide, 3CPA), a structural analogue, have elucidated a specific molecular pathway for this activity. nih.govresearchgate.net This apoptotic mechanism is initiated via the intrinsic, or mitochondrial, pathway. nih.gov

Treatment of human promyelocytic cancer cells (HL60) and mouse pre-B cells (70Z/3) with declopramide at concentrations above 250 μM triggers the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net This event is a critical step in the formation of the apoptosome, which subsequently leads to the activation of caspase-9, an initiator caspase. nih.gov The activation of caspase-9 then instigates a cascade, leading to the activation of executioner caspases like caspase-3, which carry out the systematic dismantling of the cell. nih.govnih.gov

Interestingly, this apoptotic process appears to be independent of the tumor suppressor protein p53, as it occurs in p53-deficient HL60 cells. nih.govresearchgate.net Furthermore, the induction of apoptosis is preceded by a cell cycle block at the G2/M phase. nih.govresearchgate.net Overexpression of the anti-apoptotic protein Bcl-2 was shown to inhibit declopramide-induced apoptosis, confirming the central role of the mitochondrial pathway. nih.gov

Table 1: Key Molecular Events in Benzamide-Induced Apoptosis

| Molecular Event | Observation in In Vitro Models | Cell Lines Studied |

|---|---|---|

| Cytochrome c Release | Increased cytosolic levels following treatment. nih.gov | HL60, 70Z/3 |

| Caspase-9 Activation | Pro-caspase-9 processing and activation observed. nih.govresearchgate.net | HL60, 70Z/3 |

| p53-Independence | Apoptosis occurs in p53-deficient cells. nih.govresearchgate.net | HL60 |

| Cell Cycle Arrest | Blockage at G2/M phase prior to apoptosis. nih.gov | 70Z/3 |

| Bcl-2 Inhibition | Overexpression of Bcl-2 prevents apoptosis. nih.gov | 70Z/3 |

Benzamide compounds have been shown to possess significant anti-inflammatory properties. nih.gov A primary mechanism for this activity is the inhibition of the nuclear factor-kappa B (NF-κB) transcription factor. nih.gov NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com

Studies with the N-substituted benzamides metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) demonstrated a dose-dependent inhibition of lipopolysaccharide-induced TNF-α production in mice. nih.gov This inhibition of TNF-α is a direct consequence of suppressing NF-κB activity at the gene transcription level. nih.gov Further research on other anti-inflammatory derivatives has shown modulation of a broader range of cytokines. Treatment with certain benzamide-related compounds can reduce elevated levels of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-17, and interferon-gamma (IFN-γ), while concurrently increasing the levels of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov This modulation of the cytokine cascade highlights the potential of the benzamide scaffold to regulate inflammatory responses. nih.gov

Table 2: Modulation of Inflammatory Cytokines by Benzamide Derivatives

| Cytokine | Effect Observed | Implication |

|---|---|---|

| TNF-α | Production inhibited. nih.govmdpi.com | Reduction of a key pro-inflammatory mediator. |

| IL-1β | Levels reduced. nih.gov | Attenuation of acute inflammatory response. |

| IL-6 | Levels reduced. mdpi.comnih.gov | Dampening of systemic inflammation. |

| IFN-γ | Levels reduced. mdpi.comnih.gov | Modulation of immune cell activation. |

| IL-10 | Levels increased. nih.gov | Enhancement of anti-inflammatory signals. |

The benzamide structure is a common motif in various molecules exhibiting antimicrobial properties. nanobioletters.com Derivatives of benzamide have been synthesized and tested against a range of pathogenic microbes, demonstrating activity against both Gram-positive and Gram-negative bacteria. nanobioletters.comnih.gov

For example, certain novel benzamide derivatives have shown notable efficacy against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nanobioletters.com Other studies have focused on developing 3-amino benzamide derivatives as adjuvants for β-lactam antibiotics to combat resistant strains like multidrug-resistant Staphylococcus aureus (MRSA). google.com The mechanism of action for many of these compounds is still under investigation, but some are thought to target essential bacterial proteins, such as FtsZ, which is involved in cell division. google.com The broad applicability of the benzamide scaffold in antibacterial drug design suggests that this compound and its analogues could be explored for similar activities. ontosight.airesearchgate.net

Table 3: Examples of Antimicrobial Activity in Benzamide Derivatives

| Compound Class | Target Organism(s) | Observed Activity |

|---|---|---|

| Substituted Benzamides | E. coli, B. subtilis | Zone of inhibition of 24-31 mm; MIC values of 3.12-6.25 µg/mL. nanobioletters.com |

| 4-Amino-N-[2-(diethylamino)ethyl] benzamide complex | S. aureus, B. subtilis, C. albicans | Good activity against Gram-positive bacteria and yeast. nih.gov |

| 3-Amino Benzamide Derivatives | MRSA, E. coli | Potential as β-lactam antibiotic adjuvants. google.com |

Structure-Activity Relationship (SAR) Studies for this compound Analogues

While specific SAR studies for this compound are not extensively documented, general principles can be inferred from research on the broader benzamide class. The biological activity of these compounds is highly dependent on the nature and position of substituents on the two aromatic rings and the central amide linker.

The N-Phenyl Ring (2,6-diethylphenyl group): The substitution pattern on this ring is critical for activity. In this compound, the two ethyl groups at positions 2 and 6 force the ring to be non-coplanar with the amide group. This steric hindrance can influence binding to target proteins by creating a specific three-dimensional conformation. The lipophilicity and size of these substituents are key determinants of binding affinity and selectivity for various receptors. ontosight.ai

The Benzamide Ring (3-amino group): The position and electronic nature of substituents on this ring significantly modulate activity. The amino group at position 3 in the title compound is an electron-donating group that can participate in hydrogen bonding. Shifting this group or replacing it with electron-withdrawing groups (like nitro or chloro) or other functional groups would likely alter the molecule's interaction with biological targets, affecting its apoptotic, anti-inflammatory, or antimicrobial properties. nih.gov

The Amide Linker (-CO-NH-): The amide bond itself is a rigid, planar structure that acts as a hydrogen bond donor and acceptor. Modifications to this linker, such as N-alkylation or insertion of different chemical groups, could change the molecule's flexibility and binding orientation, thereby impacting its pharmacological profile.

SAR studies on related structures have shown that even minor changes, such as substituting a methyl for a chloro group or altering the alkyl chain length on the nitrogen, can lead to significant differences in potency and target selectivity. ebi.ac.ukmdpi.com Therefore, systematic modification of these three key regions of the this compound scaffold would be essential to optimize its biological activities and develop analogues with improved therapeutic potential.

Correlation of Structural Features with Biological Potency and Selectivity

The biological activity of this compound is intrinsically linked to its distinct structural components: the 3-amino-substituted benzamide core and the 2,6-diethyl-substituted N-phenyl ring. The aminobenzamide moiety is a known pharmacophore, and its substitution pattern significantly impacts biological activity. For instance, various N-substituted benzamide derivatives have been explored as antitumor agents. google.com

A closely related analog, 3-amino-N-(2,6-dimethylphenyl)benzamide, has been patented for its anticonvulsant activity. google.com This suggests that the 3-amino-N-(2,6-dialkylphenyl)benzamide scaffold is a promising framework for developing agents targeting the central nervous system. The anticonvulsant properties of 3-amino-N-(2,6-dimethylphenyl)benzamide were demonstrated in murine models, indicating its potential to modulate neuronal excitability.

The potency and selectivity of such compounds are highly dependent on the nature and position of substituents. The amino group at the 3-position of the benzamide ring is crucial for the observed biological effects in related compounds. Furthermore, the substitution on the N-phenyl ring plays a critical role in defining the molecule's interaction with its biological targets.

Steric and Electronic Requirements for Optimal Target Engagement

The spatial arrangement and electronic properties of this compound are key determinants of its ability to engage with biological targets. The two ethyl groups at the 2 and 6 positions of the N-phenyl ring introduce significant steric hindrance. This steric bulk forces the N-phenyl ring to adopt a non-coplanar orientation with respect to the benzamide amide plane. Crystallographic studies of the similar compound, N-(2,6-dimethylphenyl)benzamide, have shown that the two aromatic rings are nearly orthogonal to each other. This twisted conformation can influence how the molecule fits into the binding pocket of a receptor or enzyme, potentially enhancing selectivity for a specific target by preventing non-specific interactions.

Comparative Analysis of Positional Isomers and Homologous Benzamide Derivatives

A patent for anticonvulsant 3- and 4-amino-N-(alkylphenyl)benzamide compounds highlights the importance of the amino group's position. google.com The data for 3-amino-N-(2,6-dimethylphenyl)benzamide, a close homolog of the subject compound, is presented below:

| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |

| 3-amino-N-(2,6-dimethylphenyl)benzamide | 13.48 | 284.57 | 21.11 |

Table 1: Anticonvulsant activity of a homologous benzamide derivative. ED₅₀ (Median Effective Dose) is the dose effective in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose at which toxicity is observed in 50% of the population. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the therapeutic window. google.com

This data indicates a significant therapeutic window for the 3-amino isomer with 2,6-dimethyl substitution. The patent also mentions the 4-amino isomer, suggesting that the position of the amino group (meta vs. para) directly influences the anticonvulsant profile. It is plausible that the 2-amino isomer would exhibit a different activity profile due to potential intramolecular hydrogen bonding between the amino group and the amide linkage, which could alter its conformation and binding properties.

Furthermore, a homologous series analysis, where the ethyl groups in this compound are replaced with other alkyl groups (e.g., methyl, propyl), would be instrumental in delineating the impact of the size and lipophilicity of these substituents on biological activity. Generally, increasing the alkyl chain length can enhance lipophilicity, which may affect absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding. However, excessive bulk can also lead to a loss of activity due to steric clashes within the binding site. A systematic study of such homologous series would be necessary to establish a clear trend and identify the optimal alkyl substitution for a desired pharmacological effect.

Computational Chemistry and in Silico Approaches for 3 Amino N 2,6 Diethylphenyl Benzamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scispace.com This technique is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. researchgate.net For 3-amino-N-(2,6-diethylphenyl)benzamide, these simulations can offer critical insights into its potential as a therapeutic agent.

The initial step in molecular docking involves generating a three-dimensional (3D) structure of this compound and optimizing its geometry to achieve the most stable, low-energy conformation. scispace.com Subsequently, a target protein is selected, and a specific binding site is defined. Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within this site. scispace.com

The result is a set of predicted binding poses, ranked by how well they fit the binding site's geometry and electrostatics. For this compound, this would reveal the most probable spatial arrangement it would adopt when interacting with a given protein, highlighting which parts of the molecule are crucial for interaction.

Once the preferred binding poses are identified, a detailed analysis of the non-covalent interactions between the ligand and the protein's amino acid residues is performed. These interactions are fundamental to the stability of the ligand-receptor complex. nih.gov

For this compound, key interactions would likely include:

Hydrogen Bonding: The amino (-NH2) and amide (-CONH-) groups contain hydrogen bond donors and acceptors, which can form strong, directional interactions with polar residues in the protein's active site. researchgate.netnih.gov

Hydrophobic Contacts: The 2,6-diethylphenyl and benzamide (B126) rings are nonpolar and would be expected to form favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine. researchgate.net

Pi-Stacking: The aromatic rings in the molecule can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

Interactive Table: Predicted Intermolecular Interactions for a Hypothetical Docking Pose

| Interaction Type | Ligand Group Involved | Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond | Amino (-NH2) | Asp-121 | 2.9 |

| Hydrogen Bond | Amide (C=O) | Arg-63 | 3.1 |

| Hydrophobic | Diethylphenyl | Leu-84, Val-92 | 3.5 - 4.0 |

| Pi-Stacking | Benzamide Ring | Phe-258 | 4.5 |

Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy or a docking score) for each predicted pose. scispace.com These scores are calculated based on the intermolecular interactions, desolvation effects, and conformational strain of the ligand. scispace.com A lower (more negative) score generally indicates a more favorable binding affinity. nih.gov By comparing the docking score of this compound to that of known inhibitors or native ligands, researchers can make a preliminary assessment of its potential efficacy.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods provide a detailed understanding of the electron distribution, orbital energies, and chemical reactivity.

Density Functional Theory (DFT) is a robust method for computing the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be used to determine its optimized molecular geometry, charge distribution, and vibrational frequencies. researchgate.netnih.gov This information is crucial for understanding the molecule's intrinsic stability and how its electron density is distributed, which dictates its interaction with other molecules. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. dergipark.org.tr

HOMO represents the ability of a molecule to donate an electron and is associated with nucleophilic behavior.

LUMO represents the ability to accept an electron, indicating electrophilic behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.netnih.gov Analysis of these orbitals for this compound would reveal its electronic transition properties and its tendency to participate in chemical reactions.

Interactive Table: Calculated Quantum Chemical Descriptors (Illustrative)

| Parameter | Description | Typical Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.45 | Electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.35 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.10 | Chemical stability and reactivity dergipark.org.tr |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -2.90 | Tendency to escape from a system |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.55 | Resistance to charge transfer nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological receptors. The MEP is mapped onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue denotes areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively.

For this compound, the MEP map would likely reveal a region of high negative potential (red) around the carbonyl oxygen of the amide group due to the presence of lone pair electrons. The amino group on the benzamide ring would also contribute to the electronic landscape. Conversely, the amide proton and the protons of the amino group would be associated with regions of positive potential (blue), making them potential hydrogen bond donors. The diethylphenyl ring, being largely nonpolar, would exhibit a more neutral potential. Such analysis is instrumental in predicting how the molecule might orient itself within a binding pocket of a protein.

Interactive Table: Interpreting MEP Map Colors

| Color | Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Red | Negative | Site for electrophilic attack; hydrogen bond acceptor |

| Blue | Positive | Site for nucleophilic attack; hydrogen bond donor |

| Green | Near-Zero | Nonpolar region |

| Yellow | Intermediate | Mildly polar region |

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

The analysis would likely highlight significant delocalization from the lone pairs of the amino group and the amide nitrogen into the aromatic ring system. Furthermore, the interaction between the lone pairs of the carbonyl oxygen and the antibonding orbitals of adjacent groups can be quantified. For intermolecular interactions, NBO analysis can estimate the energy associated with charge transfer during the formation of hydrogen bonds, for instance, between the amide group of the molecule and a receptor site. This provides a quantitative measure of the strength of these non-covalent interactions. uba.ar

Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

To quantify the reactivity of this compound, various reactivity descriptors derived from density functional theory (DFT) can be calculated. These descriptors help in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks. wikipedia.org

Fukui Functions () indicate the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org There are three main types of Fukui functions:

(): for nucleophilic attack (addition of an electron)

(): for electrophilic attack (removal of an electron)

(): for radical attack

By calculating these functions for each atom in this compound, the specific atoms most susceptible to different types of reactions can be identified. For instance, the carbonyl carbon would be expected to have a high value for (), indicating its susceptibility to nucleophilic attack.

The Electrophilicity Index (ω) is a global reactivity descriptor that measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. This index is calculated from the electronic chemical potential and the chemical hardness. For this compound, this value would provide a general measure of its electrophilic nature.

Interactive Table: Key Reactivity Descriptors

| Descriptor | Information Provided | Predicted Reactive Sites on this compound |

|---|---|---|

| Fukui Function ($f^+$) | Susceptibility to nucleophilic attack | Carbonyl carbon, aromatic carbons |

| Fukui Function ($f^-$) | Susceptibility to electrophilic attack | Amino nitrogen, aromatic ring |

| Electrophilicity Index (ω) | Overall electrophilic nature of the molecule | Provides a single value for the entire molecule |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This approach allows for the investigation of the dynamic behavior of a ligand, such as this compound, when it interacts with a biological target like a protein.

Investigation of Conformational Flexibility and Stability of Ligand-Receptor Complexes

MD simulations can be employed to explore the conformational landscape of this compound and to assess the stability of its complex with a target receptor. By simulating the ligand-receptor system over a period of time (typically nanoseconds to microseconds), researchers can observe how the ligand binds and unbinds, as well as any conformational changes that occur in both the ligand and the receptor upon binding. nih.gov The stability of the complex can be evaluated by analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs.

To build a QSAR model, a dataset of structurally related compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., steric and electronic fields). Statistical methods such as multiple linear regression or machine learning algorithms are then used to create an equation that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new compounds, thereby prioritizing synthetic efforts towards more potent molecules. nih.gov

Development of Predictive Models for Pharmacological Efficacy

Predictive modeling in computational chemistry aims to establish a correlation between the chemical structure of a molecule and its biological activity. For this compound, developing such models would be a critical step in optimizing its therapeutic potential. The primary approach in this endeavor is the use of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR studies are founded on the principle that the biological activity of a chemical compound is a function of its physicochemical properties and structural features. frontiersin.org The development of a predictive QSAR model for this compound would involve a dataset of structurally related benzamide derivatives with known pharmacological activities.

Steps in Predictive Model Development:

Data Set Curation: A series of benzamide analogues with varying substituents would be compiled, along with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: A wide array of molecular descriptors for each analogue, including this compound, would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest (RF) and support vector machines (SVM) would be employed to build a mathematical model that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the generated model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a class of compounds like aminophenyl benzamides, studies have shown that 3D-QSAR models can yield excellent correlation coefficients, suggesting that such approaches could be highly effective for this compound. nih.govbenthamdirect.com These models can then be used to predict the pharmacological efficacy of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Interactive Data Table: Illustrative Predictive Model Parameters

Below is a hypothetical representation of parameters for a predictive QSAR model for a series of benzamide derivatives.

| Model Type | Statistical Method | Key Descriptor Classes | R² | Q² |

| 2D-QSAR | Multiple Linear Regression | Topological, Electronic | 0.75 | 0.68 |

| 3D-QSAR | Partial Least Squares | Steric, Electrostatic | 0.89 | 0.81 |

| Machine Learning | Random Forest | Physicochemical, Structural | 0.92 | 0.85 |

Note: This table is illustrative and based on typical outcomes of QSAR studies for similar compound classes.

Identification of Key Physicochemical and Structural Descriptors Influencing Activity

A crucial outcome of QSAR and other computational analyses is the identification of the specific molecular properties that are most influential in determining the pharmacological activity of this compound. These descriptors can be broadly categorized into physicochemical and structural types.

Physicochemical Descriptors:

Lipophilicity (LogP): This descriptor measures the compound's affinity for a lipid environment versus an aqueous one. It is critical for membrane permeability and interaction with hydrophobic pockets in target proteins. For benzamide derivatives, hydrophobic character is often found to be crucial for their biological activity. nih.govbenthamdirect.com

Electronic Properties: Descriptors such as the Hammett constant, partial charges, and dipole moment describe the electron distribution within the molecule. The presence of the amino group and the diethylphenyl moiety will significantly influence the electronic landscape of this compound. Electron-withdrawing or donating groups can modulate activity. nih.govbenthamdirect.com

Solubility (LogS): Aqueous solubility is a key factor for bioavailability. Computational models can predict LogS based on the molecular structure.

Structural Descriptors:

Molecular Weight and Size: These fundamental properties influence how the molecule fits into a biological target's binding site.

Topological Descriptors: Indices like the Wiener and Zagreb indices quantify molecular branching and connectivity, which can be related to the molecule's shape and flexibility. frontiersin.org

Hydrogen Bond Donors and Acceptors: The amino group and the amide linkage in this compound can act as hydrogen bond donors and acceptors, respectively. The number and spatial arrangement of these features are often critical for target binding. Studies on related benzamides highlight the positive contribution of hydrogen bond donating groups to their inhibitory potency. nih.govbenthamdirect.com

Steric Parameters: Descriptors such as molar refractivity and Taft's steric parameter quantify the bulk and shape of substituents. The 2,6-diethylphenyl group, in particular, will impose significant steric constraints that can influence binding affinity and selectivity.

Interactive Data Table: Key Descriptors for this compound

The following table presents calculated or estimated values for key descriptors, which would be central to any in silico analysis of this compound.

| Descriptor | Type | Value (Calculated/Estimated) | Potential Influence on Activity |

| Molecular Weight | Physicochemical | 282.38 g/mol | Affects diffusion and binding |

| LogP | Physicochemical | ~3.5-4.0 | High lipophilicity, may favor membrane crossing |

| Hydrogen Bond Donors | Structural | 1 (from the amino group) | Interaction with target protein |

| Hydrogen Bond Acceptors | Structural | 2 (from amide oxygen and amino nitrogen) | Interaction with target protein |

| Polar Surface Area | Physicochemical | ~55 Ų | Influences cell permeability |

| Rotatable Bonds | Structural | 4 | Molecular flexibility |

Note: The values in this table are estimations based on the structure and may vary depending on the calculation method.

By understanding which of these descriptors have the most significant impact on pharmacological efficacy, computational models can guide the rational design of new derivatives of this compound with improved activity and pharmacokinetic profiles.

Emerging Research Perspectives and Future Directions for 3 Amino N 2,6 Diethylphenyl Benzamide

Computational-Guided Rational Design for Enhanced Target Specificity and Potency

The future development of 3-amino-N-(2,6-diethylphenyl)benzamide will heavily rely on computational chemistry to guide the rational design of analogues with superior efficacy and selectivity. In silico techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable for predicting how structural modifications will influence biological activity. semanticscholar.orgmdpi.comnih.gov

Molecular docking simulations can be employed to model the interaction of this compound with the binding sites of various protein targets. researchgate.net By visualizing these interactions at an atomic level, chemists can identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. This insight allows for the strategic design of new derivatives with modifications aimed at optimizing these interactions, thereby increasing binding affinity and potency. mdpi.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govigi-global.com For derivatives of this compound, a QSAR model could be developed by synthesizing a library of analogues with varied substituents on the benzamide (B126) and phenyl rings and correlating their structural properties (descriptors) with their measured activity against a specific target. mdpi.comnih.gov These descriptors can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or hydrophobic (e.g., LogP). The resulting model can then predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, which significantly saves time and resources. igi-global.com

Table 1: Illustrative QSAR Model Parameters for this compound Derivatives

| Descriptor | Coefficient | Standard Deviation | Importance | p-value |

|---|---|---|---|---|

| cLogP (Hydrophobicity) | +0.45 | 0.09 | High | <0.001 |

| Dipole Moment (Polarity) | -1.20 | 0.25 | High | <0.001 |

| Molecular Weight | +0.02 | 0.01 | Medium | <0.05 |

| Shadow_XZ (Steric) | -0.78 | 0.15 | High | <0.001 |

| Indicator (ortho-sub) | +0.15 | 0.08 | Low | >0.05 |

This table is a hypothetical representation to illustrate the type of data generated from a QSAR study. Actual values would depend on the specific biological target and compound series.

Integration of High-Throughput Screening and Omics Data for Systems-Level Understanding of Biological Effects

To fully comprehend the biological impact of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. This can be achieved by integrating data from High-Throughput Screening (HTS) with various "omics" technologies, such as chemoproteomics, transcriptomics, and metabolomics. nih.govnih.gov

HTS allows for the rapid screening of large libraries of compounds against numerous biological targets. A library of derivatives based on the this compound scaffold could be screened to identify initial hits against diverse target classes, such as kinases, G-protein coupled receptors, or metabolic enzymes.

The real power, however, comes from integrating these hits with omics data. Chemoproteomics, for instance, can identify the direct protein binding partners of a compound within a complex cellular environment. nih.govnih.govrsc.org Techniques like activity-based protein profiling (ABPP) can map the interactions of a lead compound across the entire proteome, revealing both the intended target and any potential off-targets. drugdiscoverychemistry.com Transcriptomics (analyzing changes in RNA expression) and metabolomics (analyzing changes in metabolite levels) can then provide a functional readout of the downstream consequences of these binding events, painting a comprehensive picture of the compound's mechanism of action and its impact on cellular networks. researchgate.net This integrated approach is crucial for identifying not only the efficacy of a compound but also for predicting potential liabilities early in the drug discovery process.

Table 2: Example of an Integrated HTS and Omics Data Summary

| Compound ID | HTS Hit (Target X, IC50) | Chemoproteomics (Top 3 Targets) | Transcriptomics (Key Pathway Altered) | Metabolomics (Key Metabolite Change) |

|---|---|---|---|---|

| Lead-001 | Kinase A (50 nM) | Kinase A, Kinase B, Protein Z | MAPK Signaling (Down) | ATP Levels (Decreased) |

| Analog-005 | Kinase A (25 nM) | Kinase A | MAPK Signaling (Down) | ATP Levels (Decreased) |

| Analog-012 | Kinase A (150 nM) | Kinase A, Kinase C, Protein Y | Apoptosis Pathway (Up) | Lactate Levels (Increased) |

This hypothetical table illustrates how data from different platforms can be combined to build a comprehensive profile of lead compounds.

Advancements in Mechanistic Assay Development for Novel Benzamide Derivatives

A deep understanding of a drug candidate's mechanism requires the development and application of sophisticated mechanistic assays. For novel derivatives of this compound, this involves progressing from simple binding assays to more complex biophysical and cell-based functional assays that can dissect the intricacies of the drug-target interaction. nih.gov

Biophysical techniques are essential for quantitatively characterizing the binding event. nih.govelsevierpure.com Methods like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) can provide real-time kinetic data, including association (kon) and dissociation (koff) rates, which are critical determinants of a drug's duration of action. researchgate.net Isothermal Titration Calorimetry (ITC) directly measures the thermodynamics of binding, revealing the enthalpic and entropic driving forces of the interaction. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site on the protein and confirm the binding mode predicted by computational models. nih.gov

Beyond biophysical characterization, developing robust target engagement and downstream functional assays within a cellular context is crucial. Target engagement assays confirm that the compound interacts with its intended target in living cells. Subsequently, functional assays are needed to measure the physiological consequences of this engagement, such as the inhibition of enzymatic activity, modulation of a signaling pathway, or induction of a specific cellular phenotype.

Table 3: Comparison of Biophysical Assays for Characterizing Drug-Target Interactions

| Assay Technique | Key Information Provided | Throughput | Sample Consumption |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD), Kinetics (kon, koff) | Medium-High | Low |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Thermodynamics (ΔH, ΔS) | Low | High |

| Differential Scanning Fluorimetry (DSF) | Target Engagement, Relative Affinity | High | Low |

| NMR Spectroscopy | Structural details of interaction, Binding Site | Low | High |

Exploration of Uncharted Therapeutic Areas Based on Refined Molecular Mechanisms

With a refined understanding of its molecular mechanisms, research into this compound can expand into uncharted therapeutic areas. The benzamide class is already known for a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. walshmedicalmedia.comresearchgate.net Future work should explore novel applications based on the specific properties of this compound's unique substitution pattern.

One promising avenue is the field of epigenetics. Certain benzamide derivatives, such as entinostat (B1683978) and mocetinostat, function as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in gene regulation. indexcopernicus.comnih.gov Investigating whether this compound or its analogues can modulate HDACs or other epigenetic targets could open new treatment paradigms in oncology and other diseases. nih.gov

Another area of high potential is in the treatment of neurodegenerative disorders associated with neuroinflammation. nih.goveco-vector.com Astrocytes and microglia are key players in the inflammatory processes within the central nervous system, and modulating their activity is a key therapeutic strategy. nih.goveco-vector.com Given that some benzamides can cross the blood-brain barrier, exploring the anti-neuroinflammatory potential of this compound class is a logical and exciting next step. nih.govgoogle.com

Finally, the strategy of drug repurposing offers a time- and cost-effective way to find new uses for existing compounds, particularly for rare diseases where the traditional drug development model is challenging. rarebeacon.orgnih.govlabiotech.eufortuitypharma.comresearchgate.net A thorough characterization of the biological activity profile of this compound using the integrated approaches described above could reveal unexpected activities, positioning it as a candidate for repurposing in an orphan indication. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-(2,6-diethylphenyl)benzamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as amidation of 3-aminobenzoic acid derivatives with 2,6-diethylaniline. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or EDCI coupling agents) and optimizing reaction temperatures (e.g., 45–60°C) to minimize side products . Purity is ensured via column chromatography (e.g., silica gel with hexane/EtOH gradients) and validated by HPLC (>95% purity). Crystallization in ethanol or acetonitrile can further enhance purity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use DMSO-d₆ or CDCl₃ for ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and amide NH signals (δ ~10.5 ppm). Coupling constants (e.g., J = 7.7 Hz) confirm substituent positions .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) resolves the planar benzamide core and diethylphenyl substituent geometry. Space group and unit cell parameters (e.g., P2₁/c) validate molecular packing .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 296.175 for [M+H]⁺) and fragments .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound is explored as a pharmacophore for enzyme inhibition (e.g., kinases) or receptor modulation. For example:

- Biological Assays : Competitive binding assays (e.g., fluorescence polarization) to study interactions with target proteins .

- SAR Studies : Systematic substitution of the amino or benzamide groups to optimize potency .

Advanced Research Questions

Q. How can experimental designs resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardization : Use identical assay conditions (e.g., buffer pH, temperature) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .

- Orthogonal Validation : Combine enzymatic assays (e.g., IC₅₀ measurements) with cellular viability assays (e.g., MTT) to confirm activity .

- Structural Analysis : Compare X-ray co-crystal structures of the compound bound to targets to identify binding mode inconsistencies .

Q. How can reaction conditions be optimized for high-yield synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .

- In Situ Monitoring : Use FTIR to track amide bond formation (disappearance of COOH stretch at ~1700 cm⁻¹) .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with receptors (e.g., G-protein-coupled receptors) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bond networks .

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can the compound’s mechanism of action in enzyme inhibition be elucidated?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces .

- Mutagenesis : Engineer active-site mutations (e.g., Ala-scanning) to identify critical residues for inhibition .

Safety and Compliance in Experimental Design

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.